The Synthesis and Discovery of Amlodipine: A Calcium Channel Blocker
The Synthesis and Discovery of Amlodipine: A Calcium Channel Blocker
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Amlodipine (B1666008), a third-generation dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina pectoris. Its discovery and development marked a significant advancement in cardiovascular pharmacology, offering a long-acting and well-tolerated treatment option. This technical guide provides an in-depth overview of the synthesis of amlodipine, its mechanism of action as a calcium channel blocker, and the key experimental findings that elucidated its pharmacological profile.
Discovery and Development
Amlodipine was first patented in 1982 and received approval for medical use in 1990.[1] It emerged from research efforts to develop a long-acting calcium channel blocker with a gradual onset of action, thereby minimizing the reflex tachycardia associated with earlier dihydropyridines.[2] Its unique pharmacokinetic profile, characterized by a long elimination half-life, allows for once-daily dosing, which improves patient compliance.[3]
Synthesis of Amlodipine
The most common and industrially scalable method for synthesizing amlodipine is the Hantzsch pyridine (B92270) synthesis.[4] This reaction involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia (B1221849) or an amine to form the dihydropyridine ring.
Hantzsch Synthesis Workflow
The synthesis of amlodipine via the Hantzsch reaction typically involves the preparation of key intermediates, followed by the formation and subsequent deprotection of a protected form of amlodipine.
Caption: Workflow for the Hantzsch synthesis of amlodipine.
Experimental Protocol: Hantzsch Synthesis of Phthalimidoamlodipine Intermediate
This protocol outlines a generalized procedure for the synthesis of a key protected intermediate of amlodipine.
Step 1: Knoevenagel Condensation
-
Equimolar amounts of 2-chlorobenzaldehyde and ethyl 4-(2-phthalimidoethoxy)acetoacetate are refluxed in a suitable solvent such as isopropanol.[4]
-
A catalytic amount of a base, for instance, piperidine, is added to the mixture.[4]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]
Step 2: Dihydropyridine Ring Formation
-
After cooling the reaction mixture from Step 1, an equimolar amount of methyl 3-aminocrotonate is added.[4]
-
The mixture is then heated to reflux for several hours.[4]
-
The completion of the reaction is monitored by TLC.[4]
Step 3: Isolation and Purification
-
The reaction mixture is cooled, leading to the precipitation of the solid product.[4]
-
The crude phthalimidoamlodipine is collected by filtration.[4]
-
The product is then purified by recrystallization from a suitable solvent, such as ethanol.[4]
Mechanism of Action: Calcium Channel Blockade
Amlodipine exerts its therapeutic effects by acting as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells and cardiac muscle cells.[1] By inhibiting the influx of calcium ions, amlodipine leads to vasodilation and a reduction in blood pressure.[1][5]
Signaling Pathway of Amlodipine in Vascular Smooth Muscle
The following diagram illustrates the signaling pathway through which amlodipine induces vasodilation.
Caption: Signaling pathway of amlodipine-mediated vasodilation.
Experimental Protocol: In Vitro Vasodilation Assay
This protocol describes a method to assess the vasodilatory effects of amlodipine on isolated rat aortae.
-
Tissue Preparation: Thoracic aortae are isolated from rats and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2.
-
Contraction Induction: The aortic rings are pre-contracted with a vasoconstrictor agent such as norepinephrine (B1679862) or potassium chloride.[6]
-
Amlodipine Administration: Once a stable contraction is achieved, cumulative concentrations of amlodipine are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the aortic rings is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the pre-contraction tension.[6]
Quantitative Pharmacological Data
The following tables summarize key quantitative data from preclinical and clinical studies of amlodipine.
Table 1: In Vitro Efficacy of Amlodipine
| Parameter | Value | Species/Tissue | Reference |
| IC50 (Ca2+-induced contractions) | 1.9 nM | Rat Aorta | [1][7] |
| IC50 (L-type Ca2+ channel block) | 2.4 µM | Oocytes | [8] |
| IC50 (N-type Ca2+ channel block) | 5.8 µM | Oocytes | [8] |
| IC50 (T-type Ca2+ channel block) | 5.6 µM | Guinea-pig atria | [8] |
| KD ((-)[3H]Amlodipine binding) | 1.64 ± 0.17 nM | Rat Cardiac Membranes | [9] |
| Bmax ((-)[3H]Amlodipine binding) | 0.45 ± 0.08 pmol/mg protein | Rat Cardiac Membranes | [9] |
Table 2: Pharmacokinetic Properties of Amlodipine
| Parameter | Value | Condition | Reference |
| Bioavailability | 64-90% | Oral administration | [10] |
| Time to Peak Plasma Concentration | 6-12 hours | Oral administration | [10] |
| Plasma Protein Binding | ~93% | In hypertensive patients | [10] |
| Elimination Half-life | 30-50 hours | Normal hepatic function | [10] |
| Metabolism | Extensively by the liver (CYP3A4/5) | - | [10] |
Table 3: Clinical Efficacy of Amlodipine in Hypertension
| Study/Parameter | Blood Pressure Reduction (Systolic/Diastolic) | Comparator | Reference |
| Monotherapy vs. Placebo | 13/7 mmHg (supine), 12/6 mmHg (standing) | Placebo | [3] |
| CAMELOT Trial | 4.8/2.5 mmHg | Enalapril (4.9/2.4 mmHg) | [3] |
| Representative Study | 23/13 mmHg (supine), 24/12 mmHg (upright) | Placebo | [11] |
Stereoselectivity of Amlodipine
Amlodipine is a chiral molecule and is administered as a racemic mixture of its (S)- and (R)-enantiomers. The two enantiomers exhibit different pharmacological properties.
-
(S)-Amlodipine: This enantiomer is primarily responsible for the calcium channel blocking activity and is about 1000 times more potent than the (R)-enantiomer in this regard.[5]
-
(R)-Amlodipine: While having weak calcium channel blocking activity, the (R)-enantiomer has been shown to stimulate nitric oxide (NO) production, which may contribute to vasodilation.[5]
Experimental Protocol: Chiral Separation of Amlodipine Enantiomers by HPLC
This protocol provides a general method for the separation of amlodipine enantiomers.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase column (e.g., Ultron ES-OVM) is used.[5]
-
Mobile Phase: A suitable mobile phase, such as a mixture of dibasic sodium phosphate (B84403) buffer and acetonitrile, is prepared and degassed.[5]
-
Sample Preparation: A solution of racemic amlodipine is prepared in the mobile phase.
-
Injection and Elution: A specific volume of the sample is injected into the HPLC system. The enantiomers are separated based on their differential interaction with the chiral stationary phase and eluted at different retention times.
-
Detection: The eluted enantiomers are detected using a UV detector at an appropriate wavelength (e.g., 360 nm).[5]
Conclusion
The discovery and development of amlodipine have provided a cornerstone therapy for the management of hypertension and angina. Its synthesis via the robust Hantzsch reaction and its well-characterized mechanism of action as a potent and long-acting calcium channel blocker have established its importance in cardiovascular medicine. The distinct pharmacological profiles of its enantiomers continue to be an area of active research, offering potential for the development of more targeted therapies. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Amlodipine and Landmark Trials: A Review [cardiologyresearchjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Lipid emulsion inhibits the vasodilation induced by a toxic dose of amlodipine in isolated rat aortae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Discovery and Development of Calcium Channel Blockers [frontiersin.org]
- 9. The unique binding properties of amlodipine: a long-acting calcium antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amlodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Amlodipine in hypertension: an overview of the clinical dossier - PubMed [pubmed.ncbi.nlm.nih.gov]
